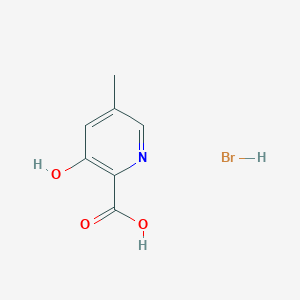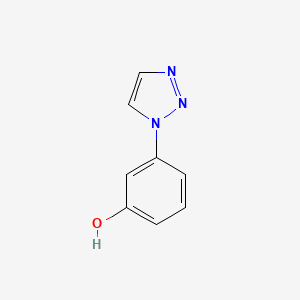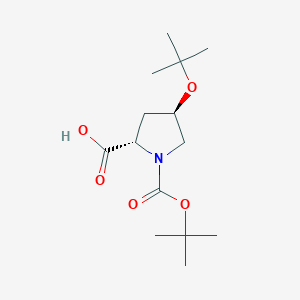
N-Boc-(4R)-4-tert-butoxy-L-proline
概要
説明
“N-Boc-(4R)-4-tert-butoxy-L-proline” is a compound that involves the Boc (tert-butyloxycarbonyl) protecting group. The Boc group is used in organic synthesis for the protection of amines and amino acids . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis
The molecular structure of “this compound” involves the Boc group, which is stable towards most nucleophiles and bases . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .科学的研究の応用
Catalyst in Asymmetric Aldol Reaction
N-Boc-(4R)-4-tert-butoxy-L-proline has been utilized in the synthesis of chiral catalysts for asymmetric aldol reactions. For example, a derivative of this compound was synthesized and demonstrated effective catalytic properties, yielding products with high enantiomeric excess (Han Yu, 2004).
Stereochemical Control in Synthesis
The compound plays a critical role in controlling stereochemistry in chemical synthesis. Stereoselective synthesis of certain diastereomers starting from Boc-protected trans-4-hydroxy-L-proline has been reported, highlighting the importance of the compound in achieving desired stereochemical outcomes (Pauline Chabaud et al., 2005).
Proline Ring Conformation
Research into the conformations of the proline ring, crucial in peptide and protein structures, has incorporated N-Boc-4-tert-butylprolines. These studies aid in understanding how substitutions at specific positions on the proline ring can influence its puckering and overall molecular conformation (A. Koskinen et al., 2005).
Catalytic Properties in Aldol Reaction
The compound's derivatives have been explored for their catalytic properties, particularly in aldol reactions. This includes studying the impact of various substituents on catalytic efficiency and enantioselectivity (L. Al-Momani & Anas Lataifeh, 2013).
Conformational Preferences in Peptides
Understanding the conformational preferences of amino acid derivatives, including those with N-tert-butoxycarbonyl groups, is crucial in peptide research. Studies have focused on how these groups influence the conformation of peptides, providing insights into peptide design and function (E. Benedetti et al., 2009).
Biocatalytic Methods in Drug Synthesis
N-Boc derivatives of proline have been employed in biocatalytic methods for synthesizing key intermediates in drug development, such as in the synthesis of saxagliptin, a treatment for type 2 diabetes mellitus (R. Hanson et al., 2011).
作用機序
Target of Action
The primary target of N-Boc-(4R)-4-tert-butoxy-L-proline, also known as Boc-Hyp(tBu)-OH, is the amino group in various compounds, including natural products, amino acids, and peptides . The compound serves as a protecting group for these amino groups during synthetic organic transformations .
Mode of Action
Boc-Hyp(tBu)-OH acts by masking the amino group in the target compounds, thereby preventing unwanted reactions with this functional group during synthetic transformations . This protection is achieved through the formation of a tert-butyloxycarbonyl (Boc) group . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis, making it an effective protecting group .
Biochemical Pathways
The key biochemical pathway involved in the action of Boc-Hyp(tBu)-OH is the protection and deprotection of amino groups. The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved through various methods, including the use of oxalyl chloride in methanol , or a choline chloride/p-toluenesulfonic acid deep eutectic solvent .
Result of Action
The primary result of Boc-Hyp(tBu)-OH’s action is the successful protection of amino groups during synthetic transformations. This allows for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups . The deprotection of the Boc group yields the original compound with the free amino group .
Action Environment
The action, efficacy, and stability of Boc-Hyp(tBu)-OH can be influenced by various environmental factors. For instance, the temperature and solvent used can affect the efficiency of the Boc group’s installation and removal . Moreover, the compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis allows it to be used under a wide range of conditions .
Safety and Hazards
The safety data sheet for a similar compound, N-BOC-4-piperidinemethanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
Future directions for the use of the Boc group in organic synthesis include the development of more sustainable and efficient methods for N-Boc deprotection . This includes the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
特性
IUPAC Name |
(2S,4R)-4-[(2-methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-9-7-10(11(16)17)15(8-9)12(18)20-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,17)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJOYNVIOOXHHM-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132746 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(1,1-dimethylethoxy)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148983-07-7 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(1,1-dimethylethoxy)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148983-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(1,1-dimethylethoxy)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



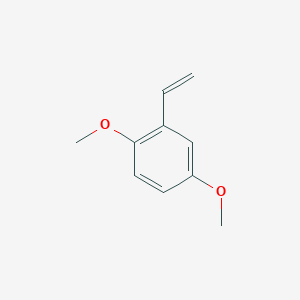
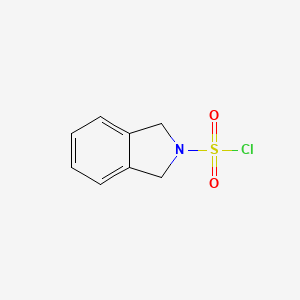

![4-[trans-4-(trans-4-Propylcyclohexyl)cyclohexyl]-2,6-difluorophenol](/img/structure/B3047843.png)
![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047847.png)


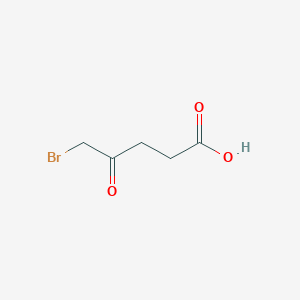

![3-Methyl-pyrido[3,4-e][1,2,4]triazine](/img/structure/B3047853.png)

